molecular formula C25H25NO5 B4217533 N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE

N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE

Cat. No.: B4217533
M. Wt: 419.5 g/mol
InChI Key: ORPCHXDLDPYXAD-UHFFFAOYSA-N
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Description

N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE is a complex organic compound that belongs to the class of furochromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE typically involves multi-step organic reactions. The starting materials often include 3-methoxybenzylamine and a furochromene derivative. The key steps may involve:

    Condensation Reactions: Combining the amine with a suitable acylating agent to form the acetamide linkage.

    Cyclization: Formation of the furochromene core through cyclization reactions under acidic or basic conditions.

    Functional Group Modifications: Introduction of methoxy and methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate.

Biology

In biological research, N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE may exhibit interesting biological activities such as antimicrobial, anti-inflammatory, or anticancer properties. These activities can be explored through in vitro and in vivo studies.

Medicine

In medicine, this compound could be investigated for its potential therapeutic applications. Its pharmacological properties may make it a candidate for drug development, particularly in the treatment of diseases where its biological activities are beneficial.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE: Unique due to its specific functional groups and structure.

    Other Furochromenes: Compounds with similar core structures but different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological and chemical properties compared to other furochromenes.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-13-16(4)30-23-15(3)24-20(10-19(13)23)14(2)21(25(28)31-24)11-22(27)26-12-17-7-6-8-18(9-17)29-5/h6-10H,11-12H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORPCHXDLDPYXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC(=CC=C4)OC)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE
Reactant of Route 2
Reactant of Route 2
N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE
Reactant of Route 3
Reactant of Route 3
N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE
Reactant of Route 4
N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
N-[(3-METHOXYPHENYL)METHYL]-2-{2,3,5,9-TETRAMETHYL-7-OXO-7H-FURO[3,2-G]CHROMEN-6-YL}ACETAMIDE

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